6-oxoundecanoic Acid

Overview

Description

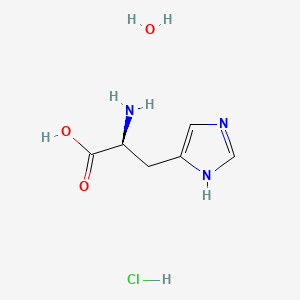

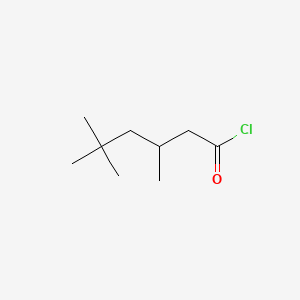

6-Oxoundecanoic acid is a compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The compound has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H20O3 . It has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .Scientific Research Applications

Identification in Marine Aerosols

Kawamura and Gagosian (1988) identified positional isomers of aliphatic keto carboxylic acids, including 6-oxoundecanoic acid, in marine aerosol samples. This identification helps in understanding the composition and potential sources of organic matter in marine aerosols, which is crucial for studying atmospheric chemistry and marine ecosystems (Kawamura & Gagosian, 1988).

Synthesis and Characterization of Oxathiolanes

Ahmad et al. (1986) reported the synthesis of oxathiolanes from oxo fatty acids, including 10-oxoundecanoic acid. These substances have potential applications in the field of organic synthesis and chemical research (Ahmad, Khan, Nasirullah, & Osman, 1986).

Environmental Degradation Studies

Yabalak et al. (2017) investigated the degradation of 6-aminopenicillanic acid, which although not directly this compound, shows the relevance of studying the degradation pathways of similar compounds in environmental contexts. This kind of research is essential for understanding the environmental impact and breakdown of various substances in water and soil (Yabalak, Döndaş, & Gizir, 2017).

Antitumor and Antifungal Properties

Kinoshita and Umezawa (1961, 1962) synthesized derivatives of 10-oxoundecanoic acid and found that these compounds possess antitumor and antifungal activities. This finding is significant for pharmaceutical research, particularly in the development of new antitumor agents (Kinoshita & Umezawa, 1961); (Kinoshita & Umezawa, 1962).

Myocardial Imaging Research

Zeng et al. (2013) synthesized a novel fatty acid derivative, 6'-oxo-11-(hexanamide)undecanoic acid, for myocardial imaging. Although the compound showed poor heart-to-blood ratios, preventing its use as an imaging agent, the study contributes to the field of medical imaging and radiopharmaceuticals (Zeng et al., 2013).

DNA Sequencing and Bioconjugate Design

Rasolonjatovo and Sarfati (1998) developed a derivative of 6-aminohexanoic acid with a fluorescent probe, showcasing its use in DNA sequencing and as a detectable protecting group. This application is particularly relevant in the field of molecular biology and bioanalytical chemistry (Rasolonjatovo & Sarfati, 1998).

Applications in Organic Synthesis

Walton (2016) discussed the use of oxime derivatives, including this compound, in the synthesis of a wide variety of 5- and 6-membered ring heterocycles. These compounds are important in the development of bioactive molecules and natural products (Walton, 2016).

Biologically Active Macroheterocycles

Yakovleva et al. (2018) synthesized macroheterocycles with nitrogen-containing and ester fragments using undecylenic acid. Such research is crucial in exploring the potential biological activity of these compounds (Yakovleva et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as undecanoic acid, have antifungal effects .

Mode of Action

Undecanoic acid, a related compound, is known to modulate fungal metabolism through its effects on the expression of fungal genes that are critical for virulence

Biochemical Pathways

Undecanoic acid, a related compound, is known to affect processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing in fungi . It is possible that 6-oxoundecanoic acid may affect similar pathways, but more research is needed to confirm this.

Result of Action

Undecanoic acid, a related compound, is known to have antifungal effects . It is possible that this compound may have similar effects, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

6-Oxoundecanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that this compound interacts with is acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction is crucial for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, this compound can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of PPARs, leading to changes in the expression of genes involved in lipid metabolism. This modulation can affect cellular processes such as fatty acid oxidation, lipid storage, and glucose metabolism. Furthermore, this compound can impact cell signaling pathways related to inflammation and oxidative stress, potentially offering protective effects against cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. One of the key interactions is with acyl-CoA dehydrogenase, where this compound acts as a substrate, undergoing β-oxidation to produce acetyl-CoA. This process is essential for energy production in cells. Additionally, this compound can bind to PPARs, leading to the activation or repression of target genes involved in lipid metabolism. This binding can result in the upregulation of genes responsible for fatty acid oxidation and the downregulation of genes involved in lipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to high temperatures or oxidative conditions can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, with consistent effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance fatty acid oxidation and improve metabolic parameters, such as glucose tolerance and insulin sensitivity. At high doses, the compound can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the accumulation of reactive metabolites and the overwhelming of cellular antioxidant defenses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It undergoes β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production. Additionally, this compound can be converted into other metabolites through ω-oxidation and subsequent β-oxidation, contributing to the production of dicarboxylic acids. These metabolic pathways are essential for maintaining energy homeostasis and regulating lipid levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins (FATPs) and then bound to intracellular fatty acid-binding proteins (FABPs) for transport to various cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of specific transporters, leading to its accumulation in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it undergoes β-oxidation for energy production. Additionally, it can be found in peroxisomes, where it participates in ω-oxidation and other metabolic processes. The targeting of this compound to these specific organelles is facilitated by post-translational modifications and the presence of targeting signals that direct the compound to its site of action .

properties

IUPAC Name |

6-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHSTABJNSOHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

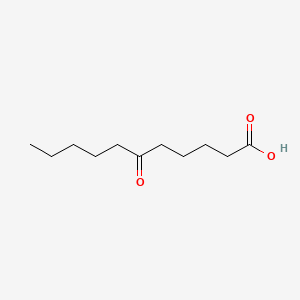

CCCCCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238447 | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91214-05-0 | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)